molecular formula C37H65NO12 B194139 安氢红霉素A CAS No. 23893-13-2

安氢红霉素A

货号: B194139
CAS 编号: 23893-13-2
分子量: 715.9 g/mol
InChI 键: YKAVHPRGGAUFDN-JTQLBUQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmaceutical Applications

Anhydroerythromycin A is primarily recognized for its role as a metabolite of erythromycin, which is a well-known antibiotic. However, it has been noted that anhydroerythromycin A itself exhibits limited antimicrobial activity. Its significance in the pharmaceutical realm lies in its pharmacokinetic properties and potential as a drug delivery vehicle.

Pharmacokinetics and Bioavailability

Recent studies have investigated the pharmacokinetics of anhydroerythromycin A. For instance, a clinical study measured its concentration in human plasma and various tissues, revealing important insights into its absorption and distribution characteristics. The limits of quantification were established at 4.02 ng/ml for anhydroerythromycin A, with linearity demonstrated across a range of concentrations .

Table 1: Pharmacokinetic Parameters of Anhydroerythromycin A

ParameterValue
Limit of Quantification4.02 ng/ml
Linear Range4.02 - 2,006 ng/ml
Intraday Precision2.2 - 5.9%
Interday Precision6.0 - 8.7%

Drug Delivery Systems

Anhydroerythromycin A has been explored as part of drug delivery systems, especially when encapsulated within biocompatible materials. For example, research on the encapsulation of erythromycin into natural microcapsules demonstrated enhanced bioavailability and sustained release profiles, which could be extrapolated to include formulations with anhydroerythromycin A .

Case Study: Encapsulation in Lycopodium Clavatum Sporopollenin

  • Objective : To evaluate the loading capacity and release kinetics of antibiotics.
  • Findings : The study found that the encapsulation significantly improved the antibacterial activity against various pathogens while ensuring low toxicity to human cells .

Environmental Applications

Anhydroerythromycin A has also been studied for its environmental impact and presence in groundwater systems.

Environmental Monitoring

Research has indicated that anhydroerythromycin A can be detected in groundwater recharge areas, raising concerns about its environmental persistence and potential ecological effects. The concentration levels found in soil samples ranged significantly, indicating widespread distribution .

Table 2: Concentration Levels of Anhydroerythromycin A in Soil Samples

Sample LocationConcentration (μg/kg)
Site A2.17 ± 1.04
Site B92.33 ± 20.70

生化分析

Biochemical Properties

Anhydroerythromycin A has negligible antibacterial activity, but it inhibits drug oxidation in the liver . This makes it responsible for unwanted drug-drug interactions

Cellular Effects

In cellular processes, Anhydroerythromycin A may be capable of modulating inflammation . It has been observed to have effects on various types of cells and cellular processes, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Anhydroerythromycin A involves its interaction with the liver’s drug oxidation process . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Anhydroerythromycin A exhibits temporal effects. Two days after the end of treatment, subinhibitory concentrations were observed in plasma and interstitial space of both soft tissues, while 7 days after the end of treatment, erythromycin was not detectable in any compartment .

Dosage Effects in Animal Models

The effects of Anhydroerythromycin A vary with different dosages in animal models

Metabolic Pathways

Anhydroerythromycin A is involved in the metabolic pathways of erythromycin degradation . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, affecting its localization or accumulation .

准备方法

化学反应分析

脱水红霉素 A 会发生几种类型的化学反应,包括:

    氧化: 它可以在特定条件下被氧化,但对氧化产物的详细研究有限。

    取代: 脱水红霉素 A 可以发生取代反应,特别是在亲核试剂存在的情况下。

这些反应中常用的试剂包括用于脱水的强酸、用于氧化的氧化剂和用于还原的还原剂 。 这些反应形成的主要产物取决于所使用的具体条件和试剂。

相似化合物的比较

与红霉素的其他降解产物相比,脱水红霉素 A 具有独特的形成途径和对肝脏酶活性的影响。 类似的化合物包括:

这些化合物在化学结构和形成条件上有所不同,突出了脱水红霉素 A 在形成和生物活性方面的独特性 .

生物活性

Anhydroerythromycin A (AHE) is a notable metabolite of erythromycin A, a widely used macrolide antibiotic. While erythromycin itself exhibits significant antibacterial properties, AHE is characterized by its distinct biological activities and pharmacokinetic profile. This article explores the biological activity of AHE, including its pharmacological effects, mechanisms of action, and implications for drug interactions.

Chemical Structure and Properties

Anhydroerythromycin A is a spiroketal derivative formed through the hydrolysis of erythromycin under acidic conditions. Its chemical structure is crucial for understanding its biological functions. The compound is generally considered to have negligible direct antibacterial activity but plays a significant role in influencing the pharmacokinetics of other drugs due to its metabolic interactions.

Pharmacological Effects

1. Antibacterial Activity:
AHE has been reported to possess minimal antibacterial activity compared to its parent compound, erythromycin. Studies have shown that AHE does not exhibit significant inhibition against various bacterial strains, indicating that it is largely microbiologically inactive .

2. Drug Interaction and Metabolism:
AHE acts as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can prolong the elimination half-life of co-administered drugs such as benzodiazepines and immunosuppressants, leading to increased plasma concentrations of these medications . The presence of AHE in the liver can thus contribute to unwanted drug-drug interactions, which are critical considerations in clinical settings.

Table 1: Summary of Biological Activities and Effects of Anhydroerythromycin A

Activity Description Reference
AntibacterialNegligible activity against bacterial strains; primarily microbiologically inactive.
CYP3A4 InhibitionPotent inhibitor leading to prolonged effects of drugs metabolized by CYP3A4.
Drug-Drug InteractionsIncreases risk of adverse effects from concurrent medications due to altered metabolism.
Tissue ConcentrationHigher concentrations found in inflamed tissues compared to plasma, suggesting localized effects.

Case Studies

  • Clinical Implications in Drug Interactions:
    • A study highlighted that patients receiving both erythromycin and other medications metabolized by CYP3A4 experienced increased side effects due to elevated drug levels resulting from AHE's inhibitory effects on metabolism . This underscores the importance of monitoring patients for potential interactions when prescribing erythromycin-containing regimens.
  • Pharmacokinetics:
    • Research has shown that after administration, the concentration of AHE declines more slowly than that of erythromycin, indicating its potential role in maintaining therapeutic levels longer than the parent compound . This property may be beneficial in specific therapeutic contexts where prolonged action is desired.

属性

IUPAC Name

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAVHPRGGAUFDN-JTQLBUQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016176
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23893-13-2
Record name Anhydroerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydroerythromycin A
Reactant of Route 2
Anhydroerythromycin A
Reactant of Route 3
Anhydroerythromycin A
Reactant of Route 4
Anhydroerythromycin A
Reactant of Route 5
Anhydroerythromycin A
Reactant of Route 6
Anhydroerythromycin A
Customer
Q & A

Q1: What is the molecular formula and weight of anhydroerythromycin A?

A: The molecular formula of anhydroerythromycin A is C37H65NO12, and its molecular weight is 715.91 g/mol. []

Q2: Is anhydroerythromycin A chiral?

A: Yes, anhydroerythromycin A has 19 chiral centers, one more than erythromycin A due to the chirality at C-9. []

Q3: What spectroscopic techniques are used to characterize anhydroerythromycin A?

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR, is instrumental in determining the structure and conformation of anhydroerythromycin A. [, ] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is valuable for identifying and quantifying anhydroerythromycin A in complex mixtures. [, ] Infrared (IR) spectroscopy provides insights into the functional groups and hydrogen bonding patterns within the molecule. [, ]

Q4: How does anhydroerythromycin A form from erythromycin A?

A: Anhydroerythromycin A is generated from the acid-catalyzed degradation of erythromycin A. [, ] The previously accepted mechanism, involving erythromycin A enol ether as an intermediate, has been challenged. Recent studies using NMR suggest that both the enol ether and anhydroerythromycin A exist in equilibrium with erythromycin A. [] The actual degradation pathway involves the slow loss of cladinose from erythromycin A. []

Q5: Can anhydroerythromycin A be further modified chemically?

A: Yes, modifications of the aglycone lactone ring of anhydroerythromycin A are possible. For example, treatment with hydrogen peroxide leads to the formation of the N-oxide of the 8,9-epoxy derivative. This derivative can be further converted to 8-hydroxy-9-deoxoerythromycin A by catalytic reduction. []

Q6: How is anhydroerythromycin A metabolized in the body?

A: While the metabolic pathways of anhydroerythromycin A itself haven't been extensively studied, research on motilides (erythromycin derivatives with gastrointestinal motor stimulating activity) suggests that hydroxylation at the 14 and 15 positions can occur in dogs. [] These hydroxylated metabolites have been found to possess stronger contractile activity than their parent compounds. []

Q7: Does the presence of food affect the absorption of erythromycin esters, and consequently, the formation of anhydroerythromycin A?

A: Yes, food can delay the absorption of erythromycin esters like erythromycin acistrate, but it doesn't significantly affect the overall bioavailability. [] Although food delays the initial absorption, the maximum concentration (Cmax) and area under the curve (AUC) remain comparable between fasting and fed states. [] This suggests that while food intake might transiently influence the formation of anhydroerythromycin A, it doesn't drastically alter its overall exposure.

Q8: What is the impact of anhydroerythromycin A on drug-drug interactions?

A: Anhydroerythromycin A has been shown to inhibit drug oxidation in the liver, potentially leading to unwanted drug-drug interactions. [] The exact mechanism of this inhibition requires further investigation.

Q9: Can anhydroerythromycin A contribute to the development of antibiotic resistance?

A: Research indicates that even trace amounts of anhydroerythromycin A (1 ng/L) can induce resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics in staphylococci. [] This suggests that its presence in the environment, particularly in wastewater, might contribute to the spread of antibiotic resistance.

Q10: How is anhydroerythromycin A typically quantified?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is commonly employed for the quantitative analysis of anhydroerythromycin A in various matrices, including biological fluids, honey, and environmental samples. [, , ]

Q11: What are the advantages of using solid-phase microextraction (SPME) for the analysis of anhydroerythromycin A?

A: SPME offers a simple, solvent-free method for extracting anhydroerythromycin A and other erythromycin degradation products from aqueous solutions. [] When combined with LC-MS/MS, it provides a powerful tool for studying the degradation kinetics of erythromycin A. []

Q12: Are there any alternative analytical techniques for detecting anhydroerythromycin A?

A: Besides LC-MS/MS, amperometric detection coupled with HPLC can also be used for the analysis of anhydroerythromycin A in biological fluids. [] This method offers a stability-indicating approach to monitor the degradation of erythromycin over time. []

Q13: What are the potential environmental risks associated with anhydroerythromycin A?

A: Anhydroerythromycin A has been detected in wastewater, indicating its release into the environment. [, ] Its ability to induce antibiotic resistance in bacteria, even at low concentrations, poses a significant environmental risk. [] More research is needed to fully understand its ecotoxicological effects and persistence in the environment.

Q14: Are there any strategies to mitigate the environmental impact of anhydroerythromycin A?

A: While specific strategies for anhydroerythromycin A are under-researched, addressing the broader issue of pharmaceutical contamination in wastewater is crucial. This includes optimizing wastewater treatment processes to effectively remove pharmaceuticals and promoting the development of environmentally friendly antibiotics that degrade into less harmful byproducts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。